molecular formula C26H30N2O8 B7714158 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide

2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide

Cat. No. B7714158
M. Wt: 498.5 g/mol
InChI Key: CVAPZTDIGDHUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as AEQT, is a quinoxaline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research studies.

Mechanism of Action

The exact mechanism of action of 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide is not fully understood, but it is believed to act through multiple pathways. 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the Nrf2 pathway, which is involved in the production of antioxidant enzymes. Additionally, 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been found to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and increase the production of antioxidant enzymes. 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to induce apoptosis in cancer cells and protect cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments is its potential therapeutic applications. 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have anti-inflammatory, antioxidant, and anticancer activity, which makes it a promising compound for further research. However, one limitation of using 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on improving the synthesis method of 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide to make it more accessible and cost-effective.

Synthesis Methods

2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been synthesized using various methods, including the reaction of 2-acetyl-3-ethoxyquinoxaline with 3,4,5-triethoxybenzoyl chloride in the presence of a base. The resulting product is then oxidized using hydrogen peroxide to obtain 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide. Other methods include the reaction of 2-acetyl-3-ethoxyquinoxaline with 3,4,5-triethoxybenzaldehyde in the presence of a base, followed by oxidation using hydrogen peroxide or sodium chlorite.

Scientific Research Applications

2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been the subject of several scientific research studies due to its potential therapeutic applications. One study found that 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study showed that 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide had potent antioxidant activity and could protect cells from oxidative stress-induced damage. 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has also been studied for its potential anticancer activity, as it was found to induce cell death in several cancer cell lines.

properties

IUPAC Name

(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O8/c1-6-32-18-10-11-19-21(14-18)28(31)24(16(5)29)20(27-19)15-36-26(30)17-12-22(33-7-2)25(35-9-4)23(13-17)34-8-3/h10-14H,6-9,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAPZTDIGDHUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-2-yl)methyl 3,4,5-triethoxybenzoate

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